molecular formula C6H13NO B14274321 [1-(Propan-2-yl)aziridin-2-yl]methanol CAS No. 140887-44-1

[1-(Propan-2-yl)aziridin-2-yl]methanol

Cat. No.: B14274321
CAS No.: 140887-44-1
M. Wt: 115.17 g/mol
InChI Key: MADAMMGZDXCNMI-UHFFFAOYSA-N
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Description

[1-(Propan-2-yl)aziridin-2-yl]methanol is a chiral aziridine derivative featuring a propan-2-yl substituent on the nitrogen atom and a hydroxymethyl group at the 2-position of the aziridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of enantiomerically enriched pharmaceuticals and functionalized molecules. Its structural rigidity and stereochemical properties make it valuable for applications such as asymmetric catalysis, chiral resolution, and as a precursor to bioactive compounds .

For instance, derivatives like ((R)-1-((R)-1-phenylethyl)aziridin-2-yl)methanol (1b) have been used in multi-step syntheses of γ-aziridinyl ketones and piperidine alkaloids via oxidation and Wittig reactions . Similarly, hydroxyl-substituted aziridinylmethylphosphonates derived from analogous structures exhibit biological activity as α-hydroxyphosphonates .

Properties

CAS No.

140887-44-1

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(1-propan-2-ylaziridin-2-yl)methanol

InChI

InChI=1S/C6H13NO/c1-5(2)7-3-6(7)4-8/h5-6,8H,3-4H2,1-2H3

InChI Key

MADAMMGZDXCNMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC1CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Propan-2-yl)aziridin-2-yl]methanol typically involves the reaction of an aziridine precursor with an appropriate alcohol. One common method is the ring-opening of an epoxide with an amine, followed by subsequent functionalization to introduce the methanol group. The reaction conditions often require a catalyst and may be conducted under inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of [1-(Propan-2-yl)aziridin-2-yl]methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Propan-2-yl)aziridin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the aziridine ring can be opened by nucleophiles such as halides or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under mild conditions to open the aziridine ring.

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Amines.

    Substitution: Various substituted aziridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [1-(Propan-2-yl)aziridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the effects of aziridine-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts.

Medicine: In medicine, [1-(Propan-2-yl)aziridin-2-yl]methanol has potential applications as a precursor for the synthesis of pharmaceutical agents. Its aziridine ring can be modified to create compounds with therapeutic properties.

Industry: In industrial applications, this compound can be used in the production of polymers and other materials that require aziridine functionality. It may also be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [1-(Propan-2-yl)aziridin-2-yl]methanol involves its interaction with molecular targets through its aziridine ring. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of these targets, leading to various biological effects. The methanol group can also participate in hydrogen bonding, further influencing the compound’s interactions with its targets.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Aziridine Derivatives with Varied Substituents

Table 1: Comparison of Key Aziridinyl Methanol Derivatives
Compound Name Substituents Key Applications/Reactivity Synthesis Yield (if reported) Reference
[1-(Propan-2-yl)aziridin-2-yl]methanol Propan-2-yl, hydroxymethyl Chiral building block, NMR sensing N/A -
((R)-1-Phenylethyl)aziridin-2-yl)methanol Phenylethyl, hydroxymethyl Precursor to γ-aziridinyl ketones 82% (post-Wittig reaction)
Hydroxyl-[1-(1-phenylethyl)aziridin-2-yl]methylphosphonate Phenylethyl, phosphonate Biologically active α-hydroxyphosphonates Successful (no yield specified)
Benzylamino-[1-(1-phenylethyl)aziridin-2-yl]methylphosphonate Phenylethyl, benzylamino Synthesis of α-aminophosphonates Successful (no yield specified)

Key Observations :

  • Functional Group Diversity: Phosphonate and benzylamino derivatives exhibit distinct reactivity, enabling access to α-hydroxy- or α-aminophosphonates, whereas hydroxymethyl groups favor oxidation or chain-extension reactions .

Comparison with Non-Aziridine Amino Alcohols

Aziridin-2-yl methanol derivatives demonstrate superior enantiodiscrimination capabilities compared to larger heterocyclic analogs. For example:

Table 2: Enantiodiscrimination Performance (ΔΔδ in ppm)
Sensor Compound ΔΔδ (α-H) ΔΔδ (OCH3) Reference
(S)-Aziridin-2-yl methanol 0.079 0.085
(S)-Diphenyl(pyrrolidin-2-yl)methanol 0.062 0.094
Other Amino Alcohols ≤0.023 ≤0.012

Key Observations :

  • The smaller aziridine ring induces greater magnetic anisotropy, leading to higher ΔΔδ values in NMR-based chiral discrimination compared to pyrrolidine or other amino alcohols .
  • This property makes aziridin-2-yl methanol derivatives more effective as chiral solvating agents for racemic acid analysis.

Oxidation and Functionalization

[1-(Propan-2-yl)aziridin-2-yl]methanol analogs undergo Swern oxidation to yield aldehydes, which participate in Wittig reactions for carbon-chain elongation (e.g., 82% yield in forming acrylate derivatives) . In contrast, phosphonate derivatives require distinct pathways, such as phosphorylation, to access bioactive molecules .

Hydrogenation and Ring Expansion

Under hydrogenation with Pd(OH)₂, aziridinyl methanol derivatives serve as precursors to piperidine alkaloids. For example, (S)-1-((S)-1-phenylethyl)(aziridin-2-yl)methanol (120) is converted to piperidine nuclei in multi-step reactions with >80% yield .

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